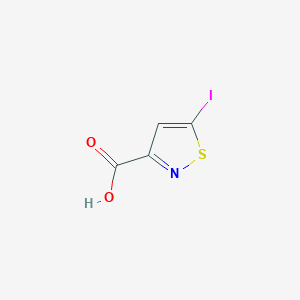

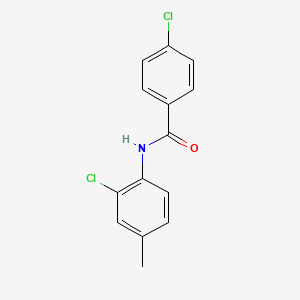

5-Iodoisothiazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of isothiazoles, including 5-Iodoisothiazole-3-carboxylic acid, often involves metalation chemistry . For instance, direct lithiation of isothiazole with n-butyllithium occurs at C-5 . The intermediate lithiated species can be trapped with a variety of electrophiles, leading to different types of substituted isothiazoles .Chemical Reactions Analysis

Carboxylic acids, such as this compound, undergo various reactions. These include reactions involving the O-H bond (like acid dissociation and solvolytic reactions), reactions at the carbonyl bond (most of which involve attack by a nucleophile on the carbonyl carbon with subsequent cleavage of a C-O bond), decarboxylation, and substitution on the R group .Physical And Chemical Properties Analysis

This compound is a powder . Carboxylic acids, including this compound, are weak acids with acidity constants, Ka, being approximately 10^-5 . The acidity of the carboxyl group arises, at least in part, from the polar nature of the carbonyl group .Scientific Research Applications

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds

5-Amino-1,2,3-triazole-4-carboxylic acid, a molecule with potential applications in the preparation of biologically active compounds and peptidomimetics, showcases the utility of related structures in creating triazole scaffolds. A ruthenium-catalyzed cycloaddition method has been developed to synthesize protected versions of this triazole amino acid, demonstrating the strategic use of catalysis in constructing complex molecules. This approach facilitates the creation of compounds with potential biological activities, including HSP90 inhibitors, highlighting the importance of innovative synthetic routes in drug discovery (Ferrini et al., 2015).

Coordination Polymers for Catalytic Activity and Photoluminescence

The rigid and planar structure of 5,5'-(1H-2,3,5-triazole-1,4-diyl)diisophthalic acid, incorporating a triazole group, has been used to construct a family of d(10) coordination polymers. These polymers exhibit improved catalytic activity for the synthesis of tetrahydropyrimidine derivatives and photoluminescence properties, underlining the role of structural design in enhancing the functional properties of materials (Wang et al., 2016).

Regioselective Hydrodehalogenation and Cross-Coupling Reactions

Regioselective hydrodehalogenation and cross-coupling reactions are pivotal in the synthesis of halogenated heterocycles, including those related to isothiazole derivatives. These methods enable the precise modification of molecular structures, offering pathways to diverse compounds with potential applications in drug development and material science. The research demonstrates the versatility of such reactions in creating structurally distinct molecules, paving the way for new discoveries (Ioannidou et al., 2011; Houpis et al., 2010).

Corrosion Inhibition Studies

Investigations into the inhibitory effects of triazole derivatives on metal corrosion reveal the application of these compounds in protecting materials from degradation. Such studies not only contribute to a better understanding of corrosion mechanisms but also lead to the development of more effective corrosion inhibitors, essential for extending the lifespan of metal-based structures in various industrial applications (Lagrenée et al., 2002).

General Methodology for the Preparation of Substituted Oxazoles

The development of methodologies for the synthesis of substituted oxazoles, including those involving iodination and cross-coupling reactions, showcases the ongoing advancements in synthetic organic chemistry. These methods provide access to a wide range of compounds with potential utility in pharmaceuticals, agrochemicals, and materials science, highlighting the continuous search for efficient, versatile synthetic routes (Williams et al., 2010).

Mechanism of Action

Target of Action

It’s worth noting that isothiazole derivatives have been shown to possess a wide range of biological activities . They have been found to have antiviral, antibacterial, anticancer, and antifungal activities . Therefore, it’s plausible that 5-Iodoisothiazole-3-carboxylic acid may interact with multiple targets, contributing to its potential therapeutic effects.

Mode of Action

Isothiazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes

Biochemical Pathways

Indole derivatives, which share some structural similarities with isothiazoles, are known to be involved in a wide range of biological pathways . They can affect pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Given the broad range of biological activities associated with isothiazole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels. These effects could potentially include alterations in cell signaling, gene expression, and cellular metabolism, among others.

Properties

IUPAC Name |

5-iodo-1,2-thiazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2INO2S/c5-3-1-2(4(7)8)6-9-3/h1H,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBRXPTYWPNFQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1C(=O)O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2INO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2167956-38-7 |

Source

|

| Record name | 5-iodo-1,2-thiazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

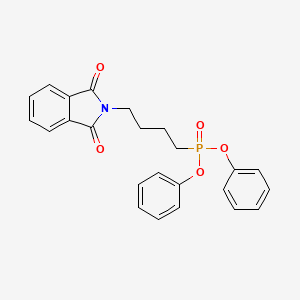

![1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one](/img/structure/B2930125.png)

![6-(3-Chlorophenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2930135.png)

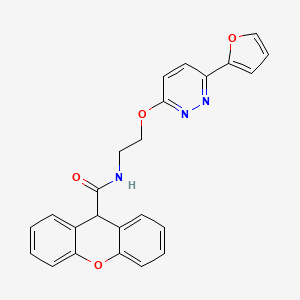

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl thiophene-2-carboxylate](/img/structure/B2930138.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide hydrochloride](/img/structure/B2930140.png)